molecular formula C14H25Cl2N3O B12711594 Pyrano(3,4-d)imidazole, 1(or 3),4,6,7-tetrahydro-4-((cyclopentylamino)methyl)-1-ethyl-, dihydrochloride CAS No. 95858-97-2

Pyrano(3,4-d)imidazole, 1(or 3),4,6,7-tetrahydro-4-((cyclopentylamino)methyl)-1-ethyl-, dihydrochloride

Cat. No.: B12711594
CAS No.: 95858-97-2
M. Wt: 322.3 g/mol
InChI Key: AUVWOBJTVXAKNW-UHFFFAOYSA-N
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Description

Pyrano(3,4-d)imidazole, 1(or 3),4,6,7-tetrahydro-4-((cyclopentylamino)methyl)-1-ethyl-, dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields This compound is characterized by the presence of a pyranoimidazole core, which is a fused ring system combining pyran and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrano(3,4-d)imidazole, 1(or 3),4,6,7-tetrahydro-4-((cyclopentylamino)methyl)-1-ethyl-, dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyranoimidazole core through cyclization reactions. Subsequent steps involve the introduction of the cyclopentylamino group and the ethyl group under controlled conditions. Common reagents used in these reactions include cyclopentylamine, ethyl halides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors with precise control over temperature, pressure, and reaction time. Purification steps such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrano(3,4-d)imidazole, 1(or 3),4,6,7-tetrahydro-4-((cyclopentylamino)methyl)-1-ethyl-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives, as well as various substituted compounds with different functional groups.

Scientific Research Applications

Pyrano(3,4-d)imidazole, 1(or 3),4,6,7-tetrahydro-4-((cyclopentylamino)methyl)-1-ethyl-, dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrano(3,4-d)imidazole, 1(or 3),4,6,7-tetrahydro-4-((cyclopentylamino)methyl)-1-ethyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Pyrano(3,4-d)imidazole derivatives with different substituents.
  • Other fused ring systems combining pyran and imidazole rings.

Uniqueness

Pyrano(3,4-d)imidazole, 1(or 3),4,6,7-tetrahydro-4-((cyclopentylamino)methyl)-1-ethyl-, dihydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for unique interactions and properties compared to other similar compounds.

Properties

CAS No.

95858-97-2

Molecular Formula

C14H25Cl2N3O

Molecular Weight

322.3 g/mol

IUPAC Name

N-[(1-ethyl-6,7-dihydro-4H-pyrano[3,4-d]imidazol-4-yl)methyl]cyclopentanamine;dihydrochloride

InChI

InChI=1S/C14H23N3O.2ClH/c1-2-17-10-16-14-12(17)7-8-18-13(14)9-15-11-5-3-4-6-11;;/h10-11,13,15H,2-9H2,1H3;2*1H

InChI Key

AUVWOBJTVXAKNW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1CCOC2CNC3CCCC3.Cl.Cl

Origin of Product

United States

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